(5-Bromo-4-fluorothiophen-2-yl)methanol chemical properties and stability
(5-Bromo-4-fluorothiophen-2-yl)methanol chemical properties and stability
An In-Depth Technical Guide to (5-Bromo-4-fluorothiophen-2-yl)methanol: Properties, Stability, and Synthetic Utility
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of (5-Bromo-4-fluorothiophen-2-yl)methanol, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. By synthesizing data from analogous structures and fundamental chemical principles, this guide offers insights into its physicochemical properties, stability, handling, and reactivity, empowering researchers to effectively utilize this compound in novel synthetic applications.
Strategic Importance and Applications
(5-Bromo-4-fluorothiophen-2-yl)methanol belongs to the thiophene class of heterocyclic compounds, which are recognized as "privileged pharmacophores" in drug discovery due to their diverse biological activities.[1][2] The thiophene nucleus is a key component in numerous FDA-approved drugs.[1] The strategic placement of three distinct functional groups—a reactive bromomethyl group, an electron-withdrawing fluorine atom, and a versatile hydroxymethyl handle—makes this molecule a highly valuable intermediate for constructing complex molecular architectures.
The primary utility of this compound lies in its role as a synthetic intermediate.[3] The bromine atom serves as a prime site for carbon-carbon bond formation via metal-catalyzed cross-coupling reactions, while the hydroxymethyl group can be readily modified through oxidation, esterification, or conversion into a leaving group for nucleophilic substitution.[3][4] These attributes position (5-Bromo-4-fluorothiophen-2-yl)methanol as a key precursor for developing novel therapeutic agents and advanced organic materials.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data from closely related analogues.
Table 1: Physicochemical Properties of (5-Bromo-4-fluorothiophen-2-yl)methanol and Related Compounds
| Property | (5-Bromo-4-fluorothiophen-2-yl)methanol | (5-Bromothiophen-2-yl)methanol[5] | (5-Bromo-4-nitrothiophen-2-yl)methanol[6] |
| Molecular Formula | C₅H₄BrFOS | C₅H₅BrOS | C₅H₄BrNO₃S |
| Molecular Weight | 211.05 g/mol | 193.06 g/mol | 238.06 g/mol |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Pale yellow liquid | Not specified |
| Boiling Point | Predicted: >250 °C | 267.1 °C at 760 mmHg | Not specified |
| Density | Predicted: ~1.8-1.9 g/cm³ | 1.772 g/cm³ | Not specified |
| Flash Point | Predicted: >110 °C | 115.3 °C | Not specified |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, chlorinated solvents. Insoluble in water. | Soluble in DMSO (Slightly, Heated), Hexanes (Slightly, Heated)[7] | Not specified |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the -CH₂OH group (likely a singlet or a triplet if coupled to the hydroxyl proton), and two doublets in the aromatic region corresponding to the thiophene ring protons, with coupling constants characteristic of their relative positions.
-
¹³C NMR: The carbon NMR would display five signals for the thiophene ring carbons, with chemical shifts influenced by the bromine, fluorine, and hydroxymethyl substituents, plus a signal for the methylene carbon.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretching from the thiophene ring, and C-Br and C-F stretching frequencies.
Synthesis and Purification
The most direct and logical synthetic route to (5-Bromo-4-fluorothiophen-2-yl)methanol is the chemical reduction of its corresponding aldehyde, 5-Bromo-4-fluorothiophene-2-carbaldehyde. This transformation is a cornerstone of organic synthesis, typically achieved with high efficiency using a mild reducing agent like sodium borohydride (NaBH₄).
Caption: Synthetic pathway for (5-Bromo-4-fluorothiophen-2-yl)methanol.
Experimental Protocol: Reduction of 5-Bromo-4-fluorothiophene-2-carbaldehyde
This protocol is a representative procedure based on standard laboratory methods for aldehyde reduction.
1. Reagent Preparation:
- In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-Bromo-4-fluorothiophene-2-carbaldehyde in anhydrous methanol (approx. 10 mL per gram of aldehyde).[8]
- Causality: Methanol is an excellent solvent for both the aldehyde and the reducing agent and serves as a proton source during the reaction workup.[8]
2. Reaction Execution:
- Cool the solution to 0 °C in an ice-water bath. This is crucial to moderate the exothermic reaction and prevent potential side reactions.
- Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 15-20 minutes. Vigorous gas evolution (hydrogen) may be observed.
- Causality: A slight excess of NaBH₄ ensures the complete conversion of the starting material. Portion-wise addition maintains control over the reaction rate.
3. Monitoring and Quenching:
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
- Once complete, carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) dropwise at 0 °C until the bubbling ceases and the pH is slightly acidic. This step neutralizes any unreacted NaBH₄.
4. Extraction and Purification:
- Remove the methanol under reduced pressure using a rotary evaporator.
- Partition the remaining aqueous residue between ethyl acetate and water.
- Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Causality: The washes remove residual acid and inorganic salts, purifying the crude product.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude (5-Bromo-4-fluorothiophen-2-yl)methanol.
- If necessary, purify the product further using silica gel column chromatography.
Chemical Reactivity and Derivatization
The synthetic value of (5-Bromo-4-fluorothiophen-2-yl)methanol stems from the orthogonal reactivity of its functional groups.
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile handle. It can be oxidized back to the aldehyde using mild reagents (e.g., PCC, DMP) or to the carboxylic acid with stronger oxidants (e.g., Jones reagent). It readily undergoes esterification with carboxylic acids or acid chlorides and can be converted to an ether. Furthermore, transformation into a better leaving group (e.g., a tosylate or mesylate) facilitates nucleophilic substitution reactions.[3]
-
Bromo Group (-Br): The C-Br bond at the 5-position is the primary site for derivatization via cross-coupling chemistry. It is an ideal substrate for Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Sonogashira (using terminal alkynes), and Heck coupling reactions.[4] These methods allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl substituents, providing a powerful tool for library synthesis in drug discovery.
-
Fluoro Group (-F): The fluorine at the 4-position is generally stable and unreactive towards the conditions used for cross-coupling at the bromine site. Its strong electron-withdrawing nature modulates the electronic properties of the thiophene ring, influencing its reactivity and the biological activity of its derivatives.
Stability, Handling, and Storage
Stability: Thiophene and its derivatives are generally considered aromatic and stable.[2] However, certain conditions can lead to degradation:
-
Oxidation: Strong oxidizing agents can react with both the thiophene ring and the alcohol functionality. The sulfur atom in thiophenes is generally resistant to oxidation due to its involvement in the aromatic system, but aggressive conditions should be avoided.[2]
-
Light Sensitivity: Like many complex organic molecules, prolonged exposure to UV light may cause gradual decomposition.
-
Strong Acids/Bases: While generally stable, extreme pH conditions may lead to undesired side reactions.
Handling and Safety: Although a specific Safety Data Sheet (SDS) is not available, the hazard profile can be extrapolated from similar halogenated and functionalized thiophenes.[9]
-
Assumed Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[5] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[10][11]
-
Handling Precautions: Avoid contact with skin and eyes.[5] Avoid inhalation of vapors or mists. Wash hands thoroughly after handling.[10]
Storage Recommendations: For optimal long-term stability, the following storage conditions are recommended, based on protocols for analogous compounds:
-
Store in a tightly sealed container to prevent moisture ingress and oxidation.[5][7]
-
Keep in a cool, dry, and dark place.
-
For maximum shelf-life, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is advisable.[6]
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D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry. [Link]
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(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation. ACS Publications. [Link]
- Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
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Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Center for Biotechnology Information. [Link]
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Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]
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Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment. National Center for Biotechnology Information. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. [Link]
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Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. [Link]
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The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]
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Safety Data Sheet: Methanol. Carl ROTH. [Link]
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Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. [Link]
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Safety Data Sheet Methanol. Redox. [Link]
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